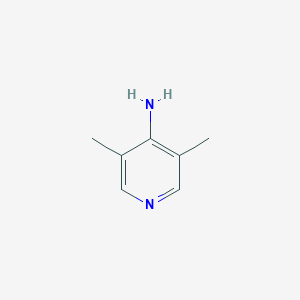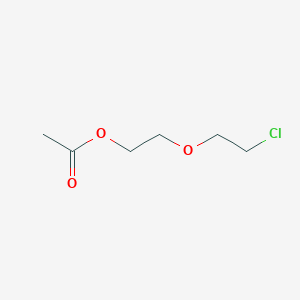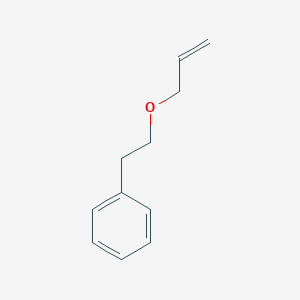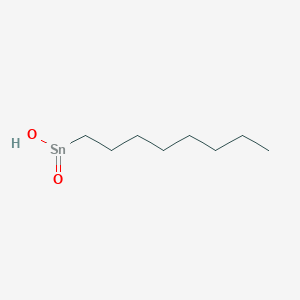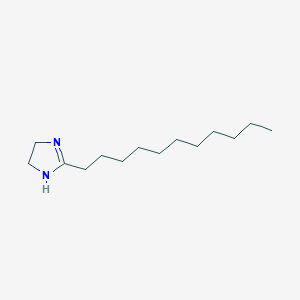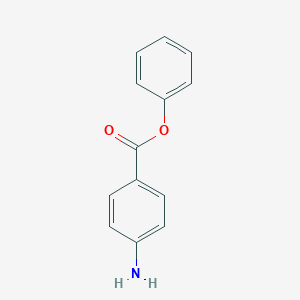
Phenyl 4-aminobenzoate
Übersicht
Beschreibung
Phenyl 4-aminobenzoate, also known as 4-Aminobenzoic acid phenyl ester, is a compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 g/mol .
Synthesis Analysis
Phenyl 4-aminobenzoate can be synthesized through a versatile living polymerization method for aromatic amides . This method involves the use of chlorophosphonium iodide reagents synthesized from triphenylphosphine and tri (o-methoxyphenyl)phosphine . These reagents activate aromatic carboxylic acids as acid chlorides in the presence of secondary aromatic amines .Molecular Structure Analysis
The molecular structure of Phenyl 4-aminobenzoate consists of 16 heavy atoms . The InChI representation of the molecule isInChI=1S/C13H11NO2/c14-11-8-6-10 (7-9-11)13 (15)16-12-4-2-1-3-5-12/h1-9H,14H2 . Chemical Reactions Analysis
Phenyl 4-aminobenzoate can undergo a variety of chemical reactions. For instance, it can participate in a living polymerization reaction in the presence of amine initiators . Other aryl amino acids and even dimers of aryl amino acids can be polymerized in a living fashion when slowly added to the phosphonium salt in the presence of an amine initiator .Physical And Chemical Properties Analysis
Phenyl 4-aminobenzoate has a density of 1.2±0.1 g/cm³ . It has a boiling point of 396.6±25.0 °C at 760 mmHg . The compound has a molar refractivity of 62.1±0.3 cm³ . It has 3 freely rotating bonds and a polar surface area of 52.3 Ų .Wissenschaftliche Forschungsanwendungen
Cosmetics: UV Protection
Scientific Field
Cosmetic Chemistry
Application Summary
Phenyl 4-aminobenzoate is utilized in the cosmetics industry as a UV filter in sunscreen formulations. Its ability to absorb UVB radiation makes it an effective ingredient for protecting the skin against harmful solar rays.
Methods of Application
The compound is incorporated into sunscreen lotions, creams, and sprays at concentrations up to 10%. It is combined with other UV filters to achieve broad-spectrum protection.
Results and Outcomes
Studies have shown that Phenyl 4-aminobenzoate effectively reduces the risk of UV-induced skin disorders, such as sunburn and premature aging .
Pharmaceuticals: Local Anesthetics
Scientific Field
Pharmaceutical Sciences
Application Summary
In pharmaceuticals, Phenyl 4-aminobenzoate derivatives are used as local anesthetics. Benzocaine, a derivative, is widely used for pain relief during medical procedures like endoscopy.
Methods of Application
Benzocaine is applied topically or used in lozenges for its numbing effect. It acts by blocking nerve impulses and reducing neuronal membrane permeability to sodium ions.
Results and Outcomes
Clinical use has demonstrated high efficacy in numbing and pain relief with minimal side effects when used at recommended dosages .
Agriculture: Plant Growth Regulation
Scientific Field
Agrochemistry
Application Summary
Phenyl 4-aminobenzoate is explored for its potential as a plant growth regulator. It has shown promising results in promoting resistance against plant pathogens and modulating plant growth.
Methods of Application
It is applied to crops in the form of organic salts, which are synthesized from natural metabolites like p-aminobenzoic acid.
Results and Outcomes
Experimental studies have indicated an increase in plant productivity and rooting efficiency when Phenyl 4-aminobenzoate derivatives are used as growth regulators .
Industrial: UV Stabilizers
Scientific Field
Industrial Chemistry
Application Summary
Phenyl 4-aminobenzoate serves as a UV stabilizer in various industrial products, protecting materials from UV degradation.
Methods of Application
It is added to plastics, coatings, and packaging materials to extend their lifespan and maintain their integrity under UV exposure.
Results and Outcomes
Industrial applications have reported improved durability and resistance to UV-induced damage, enhancing product longevity .
Medical Treatments: Fibrotic Skin Disorders
Scientific Field
Dermatology
Application Summary
The potassium salt of Phenyl 4-aminobenzoate is used in medical treatments for fibrotic skin disorders, such as Peyronie’s disease.
Methods of Application
The compound is administered orally in the form of tablets under the brand name Potaba.
Results and Outcomes
Clinical trials have shown effectiveness in reducing fibrotic plaques and improving skin elasticity with long-term treatment .
Scientific Studies: Polymer Research
Scientific Field
Polymer Science
Application Summary
Phenyl 4-aminobenzoate is used in the synthesis of poly(p-benzamide)s, which have applications in optoelectronic devices due to their unique optical properties.
Methods of Application
The compound is polymerized with other monomers to create polymers with specific molecular weights and properties.
Results and Outcomes
Research has yielded polymers with controlled molecular weights and demonstrated potential for use in molecular devices like light-emitting diodes and field-effect transistors .
Eigenschaften
IUPAC Name |
phenyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXBNZHQKXDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361490 | |
| Record name | phenyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-aminobenzoate | |
CAS RN |
10268-70-9 | |
| Record name | phenyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



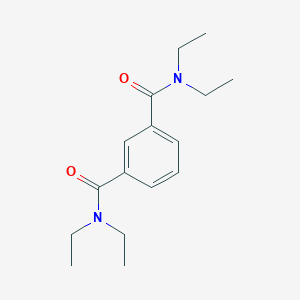
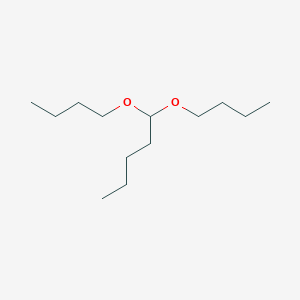
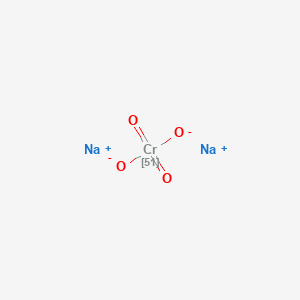



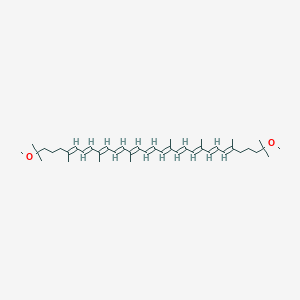
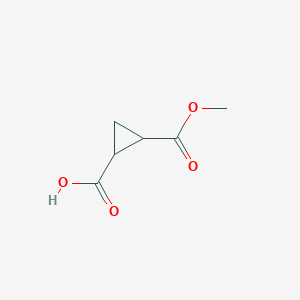
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
